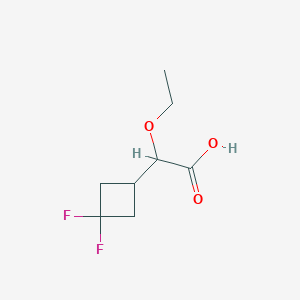

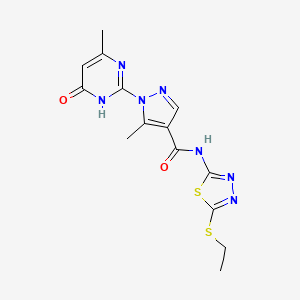

![molecular formula C19H17N3O2S B2830339 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-29-3](/img/structure/B2830339.png)

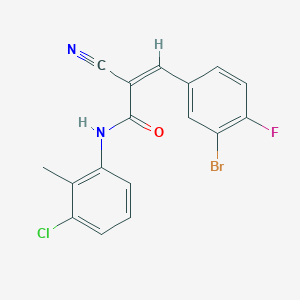

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of pyrimido[4,5-b]quinolines, which are heterocyclic compounds. These compounds are known for their diverse biological activities .

Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .Molecular Structure Analysis

The compound has a complex structure with a pyrimido[4,5-b]quinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline .Chemical Reactions Analysis

The chemical reactions of pyrimido[4,5-b]quinolines can vary depending on the substituents present in the molecule. They can undergo various reactions such as cyclization and multi-component reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and substituents. Unfortunately, specific information about this compound is not available .科学的研究の応用

Hydrogen Bonding and Geometrical Change

The compound 10-(4- tert -Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, closely related to the queried chemical, demonstrates significant changes in bond lengths within its structure due to hydrogen bonding at the pyrimidine ring. This indicates a potential for redox reactions, highlighting its relevance in studying flavoenzyme models (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Derivatives

Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives have been synthesized from a one-pot condensation process involving 1-methyl barbituric acid and aromatic aldehydes. This synthesis process utilizes a bis[7-tert-butyl-2-anilinotropone] Ti complex, demonstrating the compound's versatility in generating structurally complex molecules (Damavandi & Sandaroos, 2012).

Catalyzed Synthesis of Heterocyclic Compounds

The L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction showcases an "on water" protocol that is environmentally friendly and efficient. This method illustrates the compound's utility in creating complex heterocyclic ortho-quinones, emphasizing its significance in green chemistry (Rajesh, Bala, Perumal, & Menéndez, 2011).

Oxidation of Amines to Carbonyl Compounds

5-Deazaflavin, closely related to the queried compound, has been shown to oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is automatically recycled, highlights a potential application in organic synthesis and transformation processes (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Corrosion Inhibition

A study on 5-arylpyrimido-[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application underscores the potential industrial relevance of such compounds in protecting metal surfaces, combining experimental and theoretical approaches to understand their inhibitory mechanism (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

特性

IUPAC Name |

10-methyl-3-propyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-10-22-17(14-9-6-11-25-14)20-18-15(19(22)24)16(23)12-7-4-5-8-13(12)21(18)2/h4-9,11H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENGRQLNQQLTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)

![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)

![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)

![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)